molecular formula C14H16FNO5S B2800498 4-ethoxy-3-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide CAS No. 1396865-39-6

4-ethoxy-3-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide

Cat. No.: B2800498
CAS No.: 1396865-39-6
M. Wt: 329.34
InChI Key: HIVHPVBGZFGVAE-UHFFFAOYSA-N
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Description

4-ethoxy-3-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide is a synthetic organic compound characterized by the presence of an ethoxy group, a fluoro substituent, a furan ring, and a benzenesulfonamide moiety

Scientific Research Applications

4-ethoxy-3-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

    Materials Science: Use in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

    Nucleophilic Substitution: Introduction of the ethoxy group via nucleophilic substitution on a suitable precursor.

    Electrophilic Aromatic Substitution: Introduction of the fluoro substituent on the benzene ring.

    Sulfonamide Formation: Reaction of the intermediate with a sulfonyl chloride to form the benzenesulfonamide.

    Furan Ring Introduction: Coupling of the furan ring through a suitable linker, often involving a hydroxyethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The ethoxy and fluoro groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-3-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide
  • 4-ethoxy-3-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Uniqueness

4-ethoxy-3-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO5S/c1-2-21-14-4-3-11(7-12(14)15)22(18,19)16-8-13(17)10-5-6-20-9-10/h3-7,9,13,16-17H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVHPVBGZFGVAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=COC=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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